molecular formula C9H10ClN3O B2437165 1H-Indole-2-carbohydrazide hydrochloride CAS No. 2172592-06-0

1H-Indole-2-carbohydrazide hydrochloride

Cat. No.: B2437165
CAS No.: 2172592-06-0
M. Wt: 211.65
InChI Key: ILGMRTYBIMKJOF-UHFFFAOYSA-N
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Description

1H-Indole-2-carbohydrazide hydrochloride is a derivative of indole, a heterocyclic aromatic organic compound. Indole derivatives are known for their diverse biological activities, including antiviral, anti-inflammatory, anticancer, and antimicrobial properties

Preparation Methods

The synthesis of 1H-Indole-2-carbohydrazide hydrochloride typically involves the reaction of indole-2-carboxylic acid with hydrazine hydrate, followed by the addition of hydrochloric acid to form the hydrochloride salt. The reaction conditions often include heating the mixture to facilitate the formation of the desired product . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimization for yield and purity.

Chemical Reactions Analysis

1H-Indole-2-carbohydrazide hydrochloride undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can yield hydrazine derivatives.

    Substitution: Electrophilic substitution reactions are common due to the aromatic nature of the indole ring.

    Condensation: The compound can participate in condensation reactions to form larger heterocyclic systems.

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and electrophiles for substitution reactions . Major products formed from these reactions include various substituted indole derivatives and heterocyclic compounds.

Scientific Research Applications

1H-Indole-2-carbohydrazide hydrochloride has several scientific research applications:

Mechanism of Action

The mechanism of action of 1H-Indole-2-carbohydrazide hydrochloride involves its interaction with various molecular targets and pathways. The compound can bind to specific receptors or enzymes, inhibiting their activity and leading to therapeutic effects. For example, its anticancer activity may involve the inhibition of cell proliferation and induction of apoptosis in cancer cells .

Comparison with Similar Compounds

1H-Indole-2-carbohydrazide hydrochloride can be compared with other indole derivatives such as:

    1H-Indole-3-carboxylic acid: Known for its use in synthesizing pharmaceuticals and agrochemicals.

    1H-Indole-2-carboxaldehyde: Used in the synthesis of various heterocyclic compounds.

    1H-Indole-3-acetic acid: A plant hormone involved in growth regulation.

The uniqueness of this compound lies in its specific chemical structure, which imparts distinct biological activities and synthetic utility .

Properties

IUPAC Name

1H-indole-2-carbohydrazide;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9N3O.ClH/c10-12-9(13)8-5-6-3-1-2-4-7(6)11-8;/h1-5,11H,10H2,(H,12,13);1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ILGMRTYBIMKJOF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C=C(N2)C(=O)NN.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10ClN3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

211.65 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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